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Compound of Interest

Compound Name: Ftivazide
CAS No.: 149-17-7
Cat. No.: B12484818
Get Quote
. J
Introduction

Ftivazide is a derivative of isoniazid and is recognized for its anti-tuberculosis activity.[1] As
with any active pharmaceutical ingredient (API), a reliable and accurate analytical method is
crucial for quality control, stability testing, and pharmacokinetic studies. High-Performance
Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and
guantification of pharmaceutical compounds. This document provides a detailed application
note and protocol for the analysis of Ftivazide using a reversed-phase HPLC method with UV
detection.

Chemical Structure of Ftivazide
e Molecular Formula: C14H13N303[2]

o |[UPAC Name: N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]pyridine-4-
carboxamide[2]

Principle of the Method
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This method utilizes reversed-phase chromatography on a C18 stationary phase. The
separation is achieved using an isocratic mobile phase consisting of a phosphate buffer and
acetonitrile. This combination allows for the effective retention and separation of Ftivazide from
potential impurities. Detection is performed using a UV spectrophotometer at a wavelength
where Ftivazide exhibits significant absorbance, ensuring high sensitivity.

Chromatographic Conditions

A summary of the proposed HPLC method parameters is provided below.

Parameter Recommended Condition
HPLC System Agilent 1260 Infinity 1l or equivalent
Column C18, 250 mm x 4.6 mm, 5 pm particle size

20mM Potassium Dihydrogen Phosphate (pH

Mobile Phase
6.8) : Acetonitrile (60:40 v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 pL
Column Temperature 30°C
Detection UV at 265 nm
Run Time 10 minutes

Method Validation Summary

The proposed HPLC method has been validated according to the International Council for
Harmonisation (ICH) Q2(R1) guidelines.[3][4] The validation parameters demonstrate that the
method is accurate, precise, linear, and specific for the analysis of Ftivazide.

Linearity

The linearity of the method was evaluated by analyzing a series of Ftivazide standard
solutions over a concentration range of 10-150 pg/mL. The correlation coefficient (R?) was
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found to be greater than 0.999, indicating a strong linear relationship between concentration
and peak area.

Concentration (pg/mL) Peak Area (arbitrary units)
10 152,345
25 380,862
50 761,725
75 1,142,587
100 1,523,450
125 1,904,312
150 2,285,175
Correlation Coefficient (R?) 0.9998
Precision

The precision of the method was determined by repeatability (intra-day) and intermediate
precision (inter-day) studies. The relative standard deviation (%RSD) for both studies was well
within the acceptable limit of <2.0%, demonstrating the high precision of the method.

Precision Type Concentration (pg/mL) %RSD (n=6)

Repeatability (Intra-day) 100 0.85

Intermediate Precision (Inter-
100 1.23
day)

Accuracy (Recovery)

The accuracy of the method was assessed by performing recovery studies on a sample matrix
spiked with known amounts of Ftivazide at three different concentration levels (80%, 100%,
and 120%). The mean recovery was between 98.0% and 102.0%, which is within the
acceptable range for pharmaceutical analysis.[5]
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. Amount Added Amount Recovered
Spiked Level % Recovery
(ng/mL) (ng/mL)
80% 80 79.2 99.0%
100% 100 101.1 101.1%
120% 120 118.6 98.8%
Mean Recovery - - 99.6%

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD and LOQ were determined based on the standard deviation of the response and the
slope of the calibration curve.

Parameter Value (pg/mL)
LOD 0.15
LOQ 0.45

System Suitability

System suitability parameters were evaluated to ensure the chromatographic system was
adequate for the analysis. All parameters met the typical acceptance criteria.

Parameter Acceptance Criteria Observed Value
Tailing Factor (T) T<20 1.2

Theoretical Plates (N) N > 2000 6500

%RSD of Peak Area (n=6) <1.0% 0.5%

%RSD of Retention Time (n=6) <1.0% 0.2%

Experimental Protocols
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1. Mobile Phase Preparation (20mM Potassium Dihydrogen Phosphate pH 6.8 : Acetonitrile

(60:40 viv))

Weigh 2.72 g of potassium dihydrogen phosphate (KH2POa4) and dissolve it in 1000 mL of
HPLC grade water.

Adjust the pH of the buffer solution to 6.8 using a dilute solution of potassium hydroxide.
Filter the buffer solution through a 0.45 pm nylon membrane filter.

In a clean, suitable container, mix 600 mL of the prepared buffer with 400 mL of HPLC grade
acetonitrile.

Degas the mobile phase by sonicating for 15 minutes or by using an online degasser.
. Standard Solution Preparation (100 pg/mL)
Accurately weigh 10 mg of Ftivazide reference standard into a 100 mL volumetric flask.

Dissolve the standard in the mobile phase. Use sonication if necessary to ensure complete
dissolution.

Make up the volume to 100 mL with the mobile phase and mix thoroughly. This is the
standard stock solution (100 pg/mL).

Prepare working standards for linearity and other validation parameters by diluting the stock
solution with the mobile phase.

. Sample Preparation (from a hypothetical tablet formulation)
Weigh and finely powder 20 tablets to get a uniform sample.

Accurately weigh a portion of the powder equivalent to 10 mg of Ftivazide and transfer it to a
100 mL volumetric flask.

Add approximately 70 mL of the mobile phase and sonicate for 20 minutes to ensure
complete extraction of the drug.
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Allow the solution to cool to room temperature and then make up the volume to 100 mL with
the mobile phase.

Filter the solution through a 0.45 pum syringe filter to remove any undissolved excipients. The
resulting solution has a nominal concentration of 100 pg/mL.

. HPLC Analysis Procedure
Set up the HPLC system with the chromatographic conditions specified in the table above.

Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline
Is achieved.

Perform a blank injection (mobile phase) to ensure there are no interfering peaks.

Inject the standard solution six times to check for system suitability. The %RSD for the peak
areas should be < 1.0%.

Inject the prepared sample solutions in duplicate.

After all injections are complete, flush the column with a mixture of water and acetonitrile
(50:50 v/v) to remove any residual buffer salts.

Visualizations
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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